
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- is a complex organic compound with the molecular formula C11H16 and a molecular weight of 148.2447 . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. it can be inferred that large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- has several scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- involves its interaction with molecular targets and pathways within a given system.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.2.1.02,4)octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-
- Tricyclo(3.2.1.02,4)octane, (1alpha,2beta,4beta,5alpha)-
Uniqueness
Tricyclo(3.2.1.02,4)octane, 3,3-dimethyl-8-methylene-, (1alpha,2alpha,4alpha,5alpha)- is unique due to its specific tricyclic structure and the presence of the dimethyl and methylene groups. These structural features contribute to its distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
66930-02-7 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3,3-dimethyl-8-methylidenetricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C11H16/c1-6-7-4-5-8(6)10-9(7)11(10,2)3/h7-10H,1,4-5H2,2-3H3 |
InChI Key |
QVLXPNOMPCIUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C3CCC2C3=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



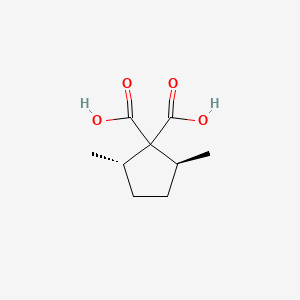
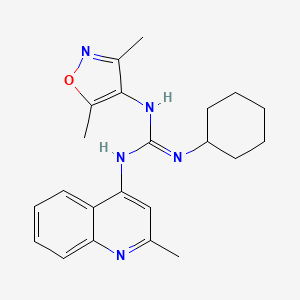
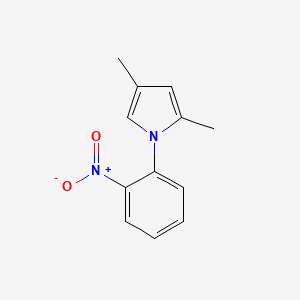
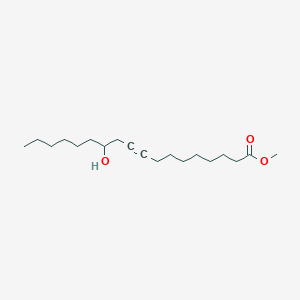

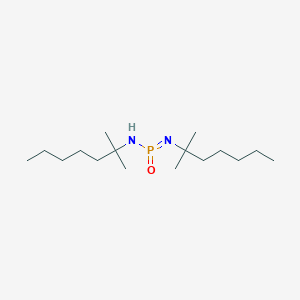

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
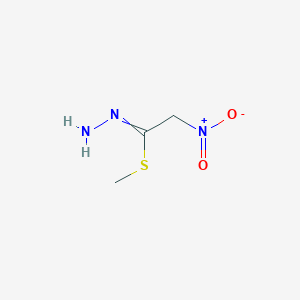

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


